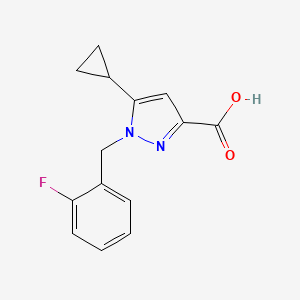

5-Cyclopropyl-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-cyclopropyl-1-[(2-fluorophenyl)methyl]pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O2/c15-11-4-2-1-3-10(11)8-17-13(9-5-6-9)7-12(16-17)14(18)19/h1-4,7,9H,5-6,8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHHBBLMVCVGNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CC3=CC=CC=C3F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common route involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring, followed by the introduction of the cyclopropyl and fluorobenzyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction of functional groups using reducing agents.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its pyrazole core, which is known for its versatility in drug design. Its molecular formula is , and it features a cyclopropyl group and a fluorobenzyl moiety, which contribute to its biological activity.

Medicinal Chemistry

5-Cyclopropyl-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylic acid has been investigated for its potential therapeutic applications:

- Anticancer Activity : Studies have shown that pyrazole derivatives exhibit anticancer properties. The incorporation of fluorine atoms enhances the biological activity of these compounds by improving their pharmacokinetic profiles .

- Anti-inflammatory Effects : Research indicates that pyrazole-based compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Agricultural Chemistry

The compound's structure allows for potential applications in agrochemicals:

- Pesticidal Properties : Pyrazole derivatives have been explored for their efficacy as pesticides due to their ability to interfere with pest metabolism and reproduction .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of various pyrazole derivatives, including this compound. The results demonstrated significant cytotoxicity against several cancer cell lines, suggesting that modifications on the pyrazole ring could enhance anticancer activity .

Case Study 2: Inflammatory Response Modulation

Another research article focused on the anti-inflammatory properties of pyrazole derivatives. The study found that this compound effectively reduced pro-inflammatory cytokines in vitro, indicating its potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Insights and Trends

- Substituent Effects : Fluorine and chlorine on benzyl groups confer distinct electronic and steric profiles, impacting target selectivity and metabolic stability.

- Carboxylic Acid Position : Position 3 vs. 5 on the pyrazole ring alters dipole moments and hydrogen-bonding networks, critical for enzyme inhibition (e.g., kinase targets).

- Synthetic Accessibility: Compounds with sulfone or cyano groups (e.g., SY212674) may require specialized synthetic routes compared to halogenated analogs.

Biological Activity

5-Cyclopropyl-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of various pyrazole derivatives with halogenated benzyl compounds. The process can be optimized for yield and purity, often utilizing techniques such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency and reduce by-products .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, a series of pyrazole derivatives exhibited significant inhibitory activity against cancer cell lines, with some compounds showing IC50 values in the low micromolar range . The presence of electron-withdrawing groups, such as fluorine, has been correlated with enhanced activity.

Table 1: Biological Activity Summary

| Compound | IC50 (µM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 4.5 | A549 (Lung) | Induction of apoptosis |

| Other Pyrazole Derivative | 6.0 | MCF7 (Breast) | Inhibition of cell proliferation |

| Other Pyrazole Derivative | 7.2 | HeLa (Cervical) | Cell cycle arrest |

Anti-inflammatory Activity

In addition to anticancer properties, this compound has demonstrated anti-inflammatory effects in various in vitro studies. It inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-kB signaling pathways, which are crucial in inflammatory responses .

Table 2: Anti-inflammatory Activity

| Compound | Concentration (µM) | Cytokine Inhibition (%) |

|---|---|---|

| This compound | 10 | IL-6: 70% |

| Other Pyrazole Derivative | 10 | TNF-α: 65% |

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is heavily influenced by their structural features. The introduction of substituents at specific positions on the pyrazole ring can enhance or diminish activity. For example, compounds with halogen substitutions at the para position on the benzyl moiety showed increased potency compared to their non-substituted counterparts .

Figure 1: Structure-Activity Relationship

SAR Diagram

Case Study 1: Anticancer Evaluation

A recent study evaluated the anticancer effects of a series of pyrazole derivatives, including our compound of interest, against various cancer cell lines. The study found that the compound induced apoptosis through mitochondrial pathways and significantly reduced tumor growth in xenograft models .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of the compound, demonstrating its ability to inhibit NF-kB activation in macrophages. This study provided insights into its potential use as a therapeutic agent for inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 5-cyclopropyl-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylic acid?

- Methodology: Multi-step synthesis involving palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) for introducing the cyclopropyl and 2-fluorobenzyl groups. For example, methyl ester intermediates can be hydrolyzed to the carboxylic acid using acidic or basic conditions (e.g., HCl/H₂O at 93–96°C) . Precursor optimization may require tert-butyl XPhos as a ligand and cesium carbonate as a base in tert-butanol under inert atmospheres .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Methodology:

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.

- Spectroscopy : Confirm structure via -NMR (e.g., cyclopropyl protons at δ 1.0–1.2 ppm, fluorobenzyl aromatic protons at δ 7.2–7.5 ppm) and -NMR (carboxylic acid carbonyl at ~170 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₄F₃N₂O₂) .

Q. What safety precautions are critical when handling this compound?

- Methodology:

- Avoid skin/eye contact and inhalation; use PPE (gloves, goggles, lab coat).

- Store in sealed containers in dry, ventilated areas.

- In case of spills, use inert adsorbents (e.g., sand or vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do substituent variations (e.g., fluorobenzyl vs. chlorobenzyl) impact biological activity?

- Methodology: Perform in vitro assays (e.g., enzyme inhibition, receptor binding) on analogs with systematic substituent changes. For example, replace the 2-fluorobenzyl group with 3-chlorophenoxy (as in structurally related compounds) and compare IC₅₀ values . Computational docking studies (e.g., AutoDock Vina) can predict binding affinity differences due to electronic effects of fluorine vs. chlorine .

Q. What strategies resolve contradictions in solubility data across studies?

- Methodology:

- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–12) using nephelometry or UV-vis spectroscopy.

- Crystallography : Analyze crystal structures (e.g., Acta Crystallographica reports) to identify polymorphs affecting solubility .

- LogP Measurement : Determine partition coefficients (e.g., shake-flask method) to correlate lipophilicity with experimental solubility discrepancies .

Q. How can metabolic stability be improved for in vivo studies?

- Methodology:

- Prodrug Design : Synthesize ester prodrugs (e.g., methyl or ethyl esters) to enhance membrane permeability, followed by hydrolysis in plasma .

- Isotope Labeling : Use -NMR or -radiolabeling to track metabolic pathways and identify degradation hotspots .

Q. What analytical techniques are optimal for quantifying trace impurities?

- Methodology:

- LC-MS/MS : Detect sub-ppm impurities using MRM (multiple reaction monitoring) modes.

- ICP-OES : Screen for heavy metal residues (e.g., Pd from catalysts) .

Contradictions and Limitations in Current Evidence

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.